5-(methylthio)-1H-indole
Overview
Description
5-(methylthio)-1H-indole is a chemical compound with the molecular formula C9H9NS . It is a derivative of indole, a heterocyclic aromatic organic compound, with a methylthio group attached to the 5th position of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a methylthio group attached to an indole ring . The exact 3D structure may be obtained using computational methods or experimental techniques such as X-ray crystallography .Scientific Research Applications
Serotonin Receptor Antagonists
5-(Methylthio)-1H-indole derivatives, such as 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, have been investigated for their potential in treating cognitive disorders like Alzheimer's disease. They exhibit high affinity for the human 5-HT6R receptor and show promising preclinical efficacy (Nirogi et al., 2017).
Inhibition of Methyltransferases
Compounds including this compound have been examined for their ability to inhibit enzymes like indole N-methyltransferase. These studies have focused on understanding their potential as inhibitors, contributing valuable insights into enzymatic processes (Benghiat & Crooks, 1983).
Nucleophilic Reactivity Studies
Research on the nucleophilic reactivity of indoles, including derivatives of this compound, helps in understanding their chemical behavior in various organic reactions. This is crucial for developing new synthetic methods and compounds in organic chemistry (Lakhdar et al., 2006).
Infrared Probes in Biomolecules
Derivatives of this compound have been used as infrared probes in studying biomolecules. This research is significant for understanding the structural and dynamic aspects of biological systems (You et al., 2019).
Synthesis of Heterocycles
This compound derivatives have been utilized in the synthesis of biologically relevant sulfur heterocycles. Such research is pivotal in the field of medicinal chemistry, contributing to the development of new therapeutic agents (Shelke et al., 2016).
Manufacturing Synthesis
Studies on the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, a related compound, inform large-scale production processes. This is essential for the pharmaceutical industry and other fields requiring bulk chemical synthesis (Huang et al., 2010).
Medicinal Chemistry and Drug Discovery
Research on this compound derivatives includes the exploration of new compounds for potential medicinal applications. Studies like the discovery of thiopyrano[2,3,4-c,d]indoles as inhibitors of 5-lipoxygenase illustrate the significance of these derivatives in drug discovery (Hutchinson et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives. The specific targets of 5-Methylthio-indole remain to be identified.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific biochemical pathways affected by 5-Methylthio-indole are yet to be determined.
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of 5-Methylthio-indole need to be investigated further.
Properties
IUPAC Name |
5-methylsulfanyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCBCVSFFGUNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515363 | |
Record name | 5-(Methylsulfanyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77248-65-8 | |
Record name | 5-(Methylsulfanyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77248-65-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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